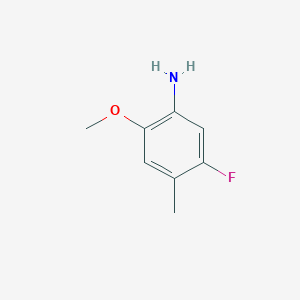
4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Compound 2 and has a molecular formula of C16H19NO5.
Mécanisme D'action
The mechanism of action of 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes and proteins, which play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects:
Several studies have been conducted to investigate the biochemical and physiological effects of 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate. These studies have shown that this compound has the potential to modulate various biochemical pathways and physiological processes, including inflammation, oxidative stress, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate in lab experiments is its high potency and specificity. This compound can be used to selectively target specific enzymes and proteins, which can help researchers to better understand the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate. One of the most promising directions is the development of this compound as a drug candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of analogs and derivatives of 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate may lead to the discovery of new compounds with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 4-bromoacetophenone with cyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with sodium acetate and acetic anhydride.
Applications De Recherche Scientifique
The potential applications of 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate in scientific research are vast. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10(18)21-12-8-6-11(7-9-12)17-15(19)13-4-2-3-5-14(13)16(17)20/h6-9,13-14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJJQECXEFTFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

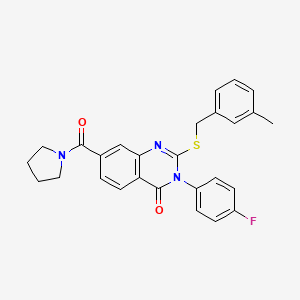

![1-[(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]prop-2-en-1-one](/img/structure/B2620392.png)


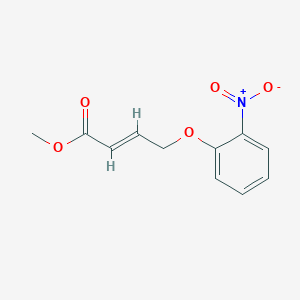
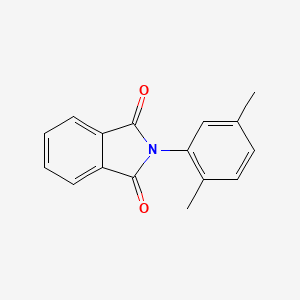
![Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2620399.png)
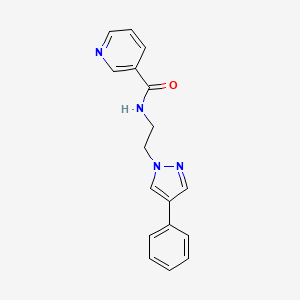

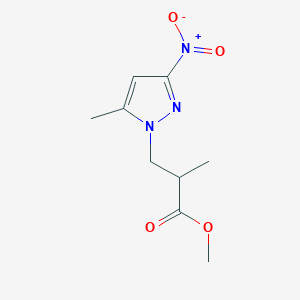
![N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620408.png)
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)
